

Head-to-head comparison of Flosatidil with other dihydropyridine calcium channel blockers

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Head-to-Head Comparison of Dihydropyridine Calcium Channel Blockers

A comprehensive analysis of leading compounds in the class, with a special note on the discontinued agent, **Flosatidil**.

Executive Summary

Dihydropyridine calcium channel blockers are a cornerstone in the management of hypertension and angina, primarily acting by inducing peripheral vasodilation through the blockade of L-type calcium channels in vascular smooth muscle. This guide provides a detailed head-to-head comparison of prominent dihydropyridine calcium channel blockers: Amlodipine, Felodipine, and Nifedipine. The objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis supported by experimental data.

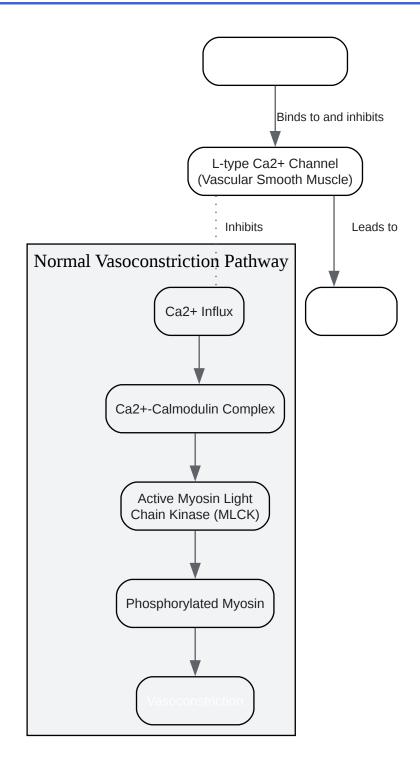
A Note on **Flosatidil**: Initial interest in including **Flosatidil** (also known as SL 85.1016), a discontinued calcium channel antagonist developed by Sanofi, in this comparison was met with a significant lack of publicly available preclinical and clinical data.[1] While its identity as a voltage-gated calcium channel blocker is established, the absence of detailed pharmacological studies precludes a direct and meaningful comparison with other agents in this class.[1]



Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their therapeutic effects by binding to the $\alpha 1$ subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle. This binding inhibits the influx of extracellular calcium into the smooth muscle cells, leading to relaxation of the muscle and subsequent vasodilation. The primary consequence of this action is a reduction in peripheral vascular resistance, which in turn lowers blood pressure. While these agents also interact with calcium channels in cardiac muscle, the dihydropyridine class generally exhibits a higher degree of selectivity for vascular smooth muscle over cardiac tissue.





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Figure 1: Simplified signaling pathway of dihydropyridine calcium channel blockers leading to vasodilation.

Comparative Efficacy in Hypertension



Clinical trials have demonstrated the antihypertensive efficacy of amlodipine, felodipine, and nifedipine. The following table summarizes data from comparative studies.

Parameter	Amlodipine	Felodipine ER	Nifedipine GITS	Study Reference
Mean Change in 24h Ambulatory Systolic BP (mmHg)	-16.3	-11.6	Not directly compared in this study	[2]
Mean Change in 24h Ambulatory Diastolic BP (mmHg)	-9.6	-10.0	Not directly compared in this study	[2]
Patients Achieving BP Control (<140/90 mmHg)	87%	33%	Not applicable	

Vascular vs. Cardiac Selectivity

A key differentiator among calcium channel blockers is their relative effect on vascular smooth muscle versus cardiac tissue. A higher vascular-to-cardiac (V/C) selectivity ratio indicates a greater vasodilatory effect with less impact on myocardial contractility.

Drug	pIC50 (Vascular)	pIC50 (Cardiac)	V/C Selectivity Ratio	Study Reference
Felodipine	8.30	7.21	12	
Nifedipine	7.78	6.95	7	_
Amlodipine	6.64	5.94	5	

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.

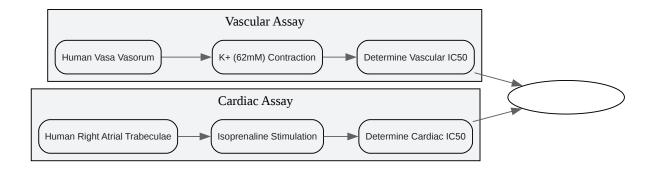


Pharmacokinetic Properties

Property	- Amlodipine	Felodipine	Nifedipine
Bioavailability	64-90%	~15%	45-75% (GITS)
Protein Binding	~98%	>99%	>95%
Half-life	30-50 hours	11-16 hours	2-5 hours (immediate release), longer for extended release
Metabolism	Hepatic (CYP3A4)	Hepatic (CYP3A4)	Hepatic (CYP3A4)

Experimental Protocols Determination of Vascular to Cardiac Selectivity

- Vascular Preparation: Small human arteries from the aortic vasa vasorum were mounted in a myograph. The arteries were submaximally contracted with K+ (62 mM). The concentration of the antagonist required to reduce this contraction by 50% (IC50) was determined.
- Cardiac Preparation: Human right atrial trabeculae muscle was mounted in organ chambers and submaximally stimulated with (-)-isoprenaline (6 nM). The IC50 of the antagonist to reduce the inotropic response was determined.
- Calculation: The V/C ratio was calculated as the antilog of the difference between the vascular pIC50 and the cardiac pIC50 (antilog [pIC50V - pIC50C]).





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Figure 2: Experimental workflow for determining the vascular-to-cardiac selectivity ratio.

24-Hour Ambulatory Blood Pressure Monitoring[2]

- Study Design: A double-blind, double-dummy, randomized, comparative study in patients with mild to moderate essential hypertension.
- Procedure: Patients were randomized to receive either felodipine ER or amlodipine. 24-hour ambulatory blood pressure monitoring (ABPM) was performed at baseline, on day 1 of treatment, and at the end of the 12-week study.
- Data Analysis: The mean changes from baseline in 24-hour ambulatory systolic and diastolic blood pressure were calculated for each treatment group.

Conclusion

Amlodipine, felodipine, and nifedipine are all effective dihydropyridine calcium channel blockers for the treatment of hypertension. However, they exhibit notable differences in their pharmacokinetic profiles, vascular-to-cardiac selectivity, and, in some studies, their impact on blood pressure control over a 24-hour period. Felodipine demonstrates the highest vascular selectivity among the three, suggesting a more targeted effect on blood vessels with potentially fewer direct cardiac effects. Amlodipine's longer half-life may contribute to more consistent blood pressure control. The choice of agent for a particular patient may depend on these differing profiles and the desired clinical outcome. The lack of available data on **Flosatidil** prevents its inclusion in this direct comparison and highlights the importance of comprehensive published data for new chemical entities.

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References

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